molecular formula C12H8F4N2O B15329541 2,2,2-Trifluoro-1-(4-fluoro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone

2,2,2-Trifluoro-1-(4-fluoro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone

Cat. No.: B15329541
M. Wt: 272.20 g/mol
InChI Key: QJNPPGGAWMMIQP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-fluoro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone is a fluorinated organic compound with significant applications in various fields. This compound is characterized by the presence of trifluoromethyl and fluoro substituents, which impart unique chemical properties. It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone can be achieved through several methods:

    Friedel-Crafts Acylation: This method involves the reaction of trifluoroacetic anhydride with a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Grignard Reaction: Another approach involves the reaction of trifluoroacetyl chloride with a Grignard reagent derived from the corresponding substituted benzene.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-fluoro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or hydrocarbons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, hydrocarbons

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,2,2-Trifluoro-1-(4-fluoro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance the compound’s ability to form strong interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This makes the compound a valuable tool in the study of biochemical pathways and the development of therapeutic agents .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H8F4N2O

Molecular Weight

272.20 g/mol

IUPAC Name

2,2,2-trifluoro-1-[4-fluoro-2-(3-methylpyrazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C12H8F4N2O/c1-7-4-5-18(17-7)10-6-8(13)2-3-9(10)11(19)12(14,15)16/h2-6H,1H3

InChI Key

QJNPPGGAWMMIQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)F)C(=O)C(F)(F)F

Origin of Product

United States

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